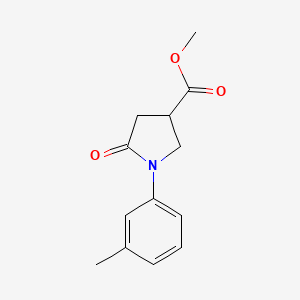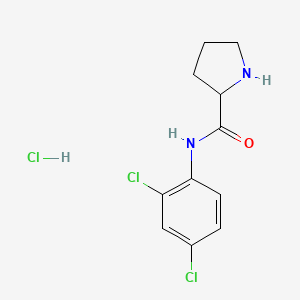![molecular formula C17H27NO B1416819 3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline CAS No. 1218627-81-6](/img/structure/B1416819.png)
3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline
Übersicht
Beschreibung
“3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is a chemical compound that belongs to the family of cyclohexylamines. It has a CAS Number of 1218627-81-6 and a molecular weight of 261.41 . The IUPAC name for this compound is N-(2-isopropyl-5-methylcyclohexyl)-3-methoxyaniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study on the synthesis and characterization of various substituted acyl thiourea compounds, including those derived from cyclohexanecarbonyl isothiocyanate and primary amines like 2-methyl aniline, provides insight into the structural and chemical properties of such compounds (Haribabu et al., 2015).
Applications in Tuberculosis and Cancer Research
- In the context of tuberculosis and cancer research, in silico molecular docking studies involving compounds synthesized from cyclohexanecarbonyl isothiocyanate and various primary amines (including 2-methyl aniline) have been performed. These studies target enzymes like DprE1 and HSP90, relevant to tuberculosis and cancer respectively (Haribabu et al., 2015).
Antimicrobial Activity
- Research has shown that certain synthesized aniline derivatives exhibit significant antimicrobial activities. For instance, studies on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).
Drug Development for Cancer Treatment
- Research on the development of combretastatin-A-4 derivatives, such as DAT-230, a compound closely related to aniline derivatives, shows promise in cancer treatment. DAT-230, for example, has demonstrated anti-tumor activity by inducing microtubule de-polymerization and apoptosis in human gastric adenocarcinoma cells (Qiao et al., 2013).
Development of Fluorescent Sensors
- A novel fluorescent sensor for aluminum(III) ions, (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline, was synthesized and characterized, demonstrating potential applications in detecting aluminum concentrations in biological systems (Tian et al., 2015).
Wirkmechanismus
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon–carbon bonds and can affect a variety of biochemical pathways.
Biochemische Analyse
Biochemical Properties
3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can interact with membrane proteins, influencing cell signaling pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in oxidative stress responses and apoptosis. It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered phosphorylation states of various proteins, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
3-methoxy-N-(5-methyl-2-propan-2-ylcyclohexyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRENWCVRVNPBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NC2=CC(=CC=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


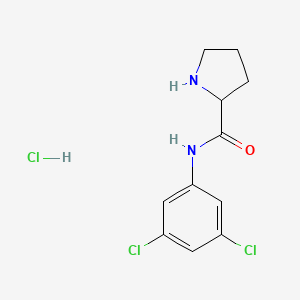
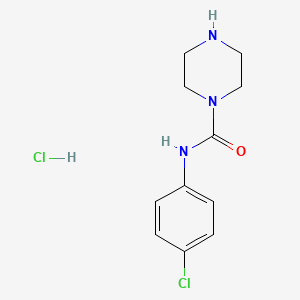
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
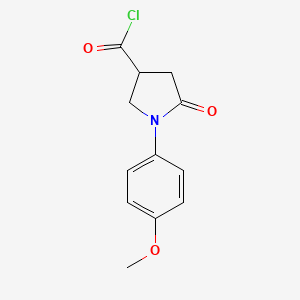

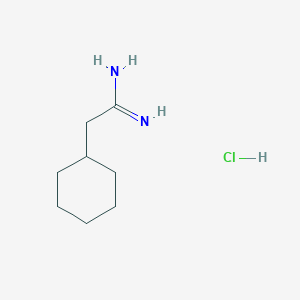
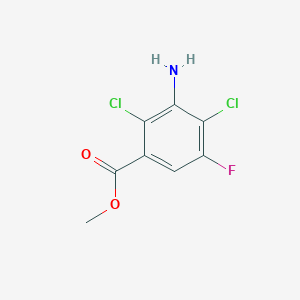
![4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1416747.png)
